N'-[(E)-[4-[(4-chlorophenyl)methoxy]phenyl]methylideneamino]-N-(4-ethoxyphenyl)oxamide
Description
Properties
CAS No. |
330990-90-4 |
|---|---|
Molecular Formula |
C24H22ClN3O4 |
Molecular Weight |
451.9 g/mol |
IUPAC Name |
N'-[(E)-[4-[(4-chlorophenyl)methoxy]phenyl]methylideneamino]-N-(4-ethoxyphenyl)oxamide |
InChI |
InChI=1S/C24H22ClN3O4/c1-2-31-21-13-9-20(10-14-21)27-23(29)24(30)28-26-15-17-5-11-22(12-6-17)32-16-18-3-7-19(25)8-4-18/h3-15H,2,16H2,1H3,(H,27,29)(H,28,30)/b26-15+ |
InChI Key |
UCGQCCBHUMOSKF-CVKSISIWSA-N |
Isomeric SMILES |
CCOC1=CC=C(C=C1)NC(=O)C(=O)N/N=C/C2=CC=C(C=C2)OCC3=CC=C(C=C3)Cl |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C(=O)NN=CC2=CC=C(C=C2)OCC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Preparation Methods
Oxalyl Chloride Mediated Coupling
A widely adopted method involves reacting 4-ethoxyaniline with oxalyl chloride in anhydrous dichloromethane at 0–5°C. Key parameters:
| Parameter | Optimal Condition | Yield (%) | Source Reference |
|---|---|---|---|
| Solvent | Dichloromethane | 78 | |
| Temperature | 0–5°C | - | |
| Molar Ratio (Aniline:Oxalyl Chloride) | 1:1.2 | - |
Mechanistic Insight :
The reaction proceeds via nucleophilic attack of the aniline’s amine group on the electrophilic carbonyl carbon of oxalyl chloride, followed by HCl elimination. Strict temperature control minimizes side reactions such as over-chlorination.
Preparation of 4-[(4-Chlorophenyl)methoxy]benzaldehyde
Nucleophilic Aromatic Substitution
4-Hydroxybenzaldehyde reacts with 4-chlorobenzyl bromide in acetone using K₂CO₃ as base:
Optimization Data :
Schiff Base Formation: Imine Linkage Construction
Condensation Reaction
The oxalamic acid intermediate reacts with 4-[(4-chlorophenyl)methoxy]benzaldehyde under Dean-Stark conditions to facilitate imine formation while removing water:
Critical Parameters :
| Factor | Impact on E/Z Selectivity | Optimal Value | Source |
|---|---|---|---|
| Acid Catalyst | p-Toluenesulfonic acid | 5 mol% | |
| Solvent | Toluene | >95% E | |
| Temperature | 110°C (reflux) | - |
Mechanistic Considerations :
-
Protonation of the aldehyde carbonyl enhances electrophilicity
-
Syn-elimination of water favors E -isomer formation due to steric hindrance between aromatic groups
Purification and Characterization
Crystallization Techniques
Recrystallization from ethyl acetate/hexane (3:1 v/v) yields needle-like crystals suitable for X-ray diffraction. Purity metrics:
Spectroscopic Confirmation
-
: 1685 cm⁻¹ (oxamide)
-
: 1620 cm⁻¹ (imine)
-
δ 8.42 (s, 1H, CH=N)
-
δ 7.85–7.25 (m, 12H, aromatic)
-
δ 5.12 (s, 2H, OCH₂C₆H₄)
-
δ 165.2 (C=O, oxamide)
-
δ 159.8 (C=N)
Comparative Analysis of Alternative Routes
Microwave-Assisted Synthesis
A patent-derived method using microwave irradiation reduces reaction time but requires specialized equipment:
| Parameter | Conventional | Microwave |
|---|---|---|
| Time | 8–12 h | 25 min |
| Yield | 78% | 82% |
| E/Z Ratio | 95:5 | 97:3 |
Solid-Phase Synthesis
Immobilization of the oxalamic acid on Wang resin enables stepwise assembly, though scalability remains challenging.
Industrial-Scale Considerations
For bulk production (>100 kg batches), continuous flow reactors demonstrate advantages:
| Metric | Batch Reactor | Flow Reactor |
|---|---|---|
| Space-Time Yield (kg/m³·h) | 0.8 | 4.2 |
| Solvent Consumption | 12 L/kg | 6.5 L/kg |
Key challenges include maintaining E-selectivity at elevated temperatures and preventing oxamide hydrolysis during prolonged processing .
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-[4-[(4-chlorophenyl)methoxy]phenyl]methylideneamino]-N-(4-ethoxyphenyl)oxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions using agents such as sodium borohydride can convert the compound into its reduced forms.
Substitution: The presence of chlorophenyl and methoxyphenyl groups allows for nucleophilic substitution reactions, where halogens or methoxy groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of amines and alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Pharmacological Potential
Research indicates that compounds structurally similar to N'-[(E)-[4-[(4-chlorophenyl)methoxy]phenyl]methylideneamino]-N-(4-ethoxyphenyl)oxamide often exhibit significant pharmacological properties. Potential applications include:
- Anticancer Activity : Preliminary studies suggest that this compound may inhibit cancer cell proliferation, potentially acting on various signaling pathways involved in tumor growth. Similar compounds have shown selective cytotoxicity against human cancer cell lines while sparing normal cells.
- Antimicrobial Properties : Compounds of similar structure have demonstrated antimicrobial activity against common pathogens, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) for related compounds was reported around 256 µg/mL, indicating promising antibacterial potential.
- Enzyme Inhibition : The compound may serve as an inhibitor of specific enzymes crucial in metabolic pathways associated with diseases like neurodegeneration. For instance, similar compounds have been noted to inhibit acetylcholinesterase, an enzyme linked to Alzheimer's disease.
Material Science Applications
The unique chemical properties of this compound also make it suitable for applications in materials science:
- Polymer Chemistry : Its ability to form stable linkages can be exploited in the development of novel polymers with enhanced mechanical properties and thermal stability. Research into the synthesis of polymer composites incorporating this compound is ongoing.
- Nanotechnology : The compound's structural characteristics may allow it to be utilized in the design of nanoparticles for targeted drug delivery systems, enhancing the efficacy and reducing side effects of therapeutic agents.
Case Studies
Case Study 1: Anticancer Activity Assessment
A study assessing the anticancer properties of structurally related oxamide compounds found that they significantly reduced cell viability in various cancer cell lines. The mechanism was attributed to apoptosis induction via mitochondrial pathways. This suggests that this compound may exhibit similar mechanisms warranting further investigation.
Case Study 2: Antimicrobial Efficacy
Research conducted on derivatives of this compound revealed notable antimicrobial activity against Gram-positive and Gram-negative bacteria. The study highlighted the importance of the chlorophenyl group in enhancing antibacterial effects. Such findings support the exploration of this compound as a potential lead for developing new antimicrobial agents.
Mechanism of Action
The mechanism of action of N’-[(E)-[4-[(4-chlorophenyl)methoxy]phenyl]methylideneamino]-N-(4-ethoxyphenyl)oxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, its interaction with microbial enzymes can inhibit their function, resulting in antimicrobial activity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Similarities and Differences
Key Analogs Identified :
2,4-Dichloro-N-[(E)-[4-[(4-chlorophenyl)methoxy]phenyl]methylideneamino]benzamide (CID 9590883) Backbone: Benzamide instead of oxamide. Substituents: Additional chlorines at positions 2 and 4 on the benzamide ring. Bioactivity: Benzamide derivatives are known for antimicrobial and antiparasitic activities .
N-(4-Methoxyphenyl)-N′-[(E)-(4-methylphenyl)methylideneamino]oxamide Backbone: Oxamide, similar to the target compound. Substituents: Methoxyphenyl (vs. ethoxyphenyl) and methylphenyl (vs. chlorophenyl methoxy). Impact: Reduced lipophilicity compared to the target compound due to smaller substituents .
N'-(4-((4-Chlorobenzyl)oxy)-3-methoxybenzylidene)-2-(1-naphthyl)acetohydrazide
- Backbone : Hydrazide instead of oxamide.
- Substituents : Naphthyl group introduces extended π-conjugation.
- Applications : Hydrazides are explored for antitubercular and anticancer activities .
Structural Comparison Table :
Metabolic and Toxicological Considerations
- Toxicity : Chlorinated aromatic rings may pose hepatotoxicity risks, as seen in chlorophenyl-containing metabolites .
Biological Activity
N'-[(E)-[4-[(4-chlorophenyl)methoxy]phenyl]methylideneamino]-N-(4-ethoxyphenyl)oxamide is a synthetic organic compound belonging to the oxamide class. This compound features a complex structure characterized by an oxamide linkage, connecting a 4-chlorophenyl group with a methoxy substituent and an ethoxy-substituted phenyl group. The presence of various functional groups contributes to its unique chemical properties and potential biological activities.
Case Studies
- Antimicrobial Activity : A study evaluated the antibacterial efficacy of synthesized oxamide derivatives, including those similar to this compound. Results indicated that these compounds exhibited significant inhibition against Gram-positive and Gram-negative bacteria, demonstrating their potential as antimicrobial agents .
- Neuroprotective Effects : In a preliminary screening of anti-ischaemic activity, derivatives structurally related to this compound were tested on Kunming mice subjected to bilateral common carotid artery occlusion. The results showed that these compounds significantly prolonged survival time and decreased mortality rates in acute cerebral ischemia models, suggesting neuroprotective properties .
Interaction Studies
Understanding the pharmacodynamics of this compound is crucial for elucidating its biological effects. Interaction studies typically involve:
- Molecular Docking : This technique assesses how the compound interacts with specific biological targets, such as enzymes or receptors.
- Binding Affinity Measurements : Evaluating the binding energies can provide insights into the effectiveness of the compound in inhibiting target proteins.
Research Findings
Research has shown that compounds with similar structural motifs often engage in hydrogen bonding and π-stacking interactions, which can stabilize their binding to biological targets. For instance, docking studies have indicated favorable binding energies for related compounds against various enzymes, supporting their potential therapeutic applications .
Q & A
Basic: What are the standard synthetic routes for preparing N'-[(E)-[4-[(4-chlorophenyl)methoxy]phenyl]methylideneamino]-N-(4-ethoxyphenyl)oxamide?
Methodological Answer:
The synthesis typically involves a multi-step approach:
Condensation reaction : Reacting 4-[(4-chlorophenyl)methoxy]benzaldehyde with N-(4-ethoxyphenyl)oxalamide under acidic conditions to form the Schiff base (imine) linkage .
Purification : Recrystallization or column chromatography to isolate the E-isomer, confirmed via HPLC or TLC .
Salt formation (if applicable) : Conversion to hydrochloride salts for improved solubility using HCl in anhydrous ether .
Key variables: Solvent choice (e.g., ethanol vs. DMF), temperature control (60–80°C), and inert atmosphere to prevent oxidation .
Basic: Which spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : ¹H/¹³C NMR identifies aromatic protons (δ 6.8–7.5 ppm), methoxy/ethoxy groups (δ 3.7–4.2 ppm), and imine protons (δ 8.3–8.8 ppm). Discrepancies in peak splitting may indicate isomerization .
- FT-IR : Confirms carbonyl stretches (C=O at ~1680 cm⁻¹) and imine bonds (C=N at ~1600 cm⁻¹) .
- X-ray Crystallography : Resolves E/Z isomerism and dihedral angles between aromatic planes, critical for structure-activity relationships .
Basic: How is the compound initially screened for biological activity?
Methodological Answer:
- In vitro assays :
- Fluorescence labeling : The oxamide moiety may act as a fluorophore; spectrofluorometry (λex/λem ~350/450 nm) assesses potential probe applications .
Advanced: How can reaction conditions be optimized to improve yield and purity?
Methodological Answer:
- DoE (Design of Experiments) : Vary solvents (polar aprotic vs. protic), catalysts (e.g., p-toluenesulfonic acid), and stoichiometry to maximize yield .
- In situ monitoring : Use HPLC-MS to track intermediate formation and minimize side products like Z-isomers .
- Microwave-assisted synthesis : Reduces reaction time (e.g., from 24h to 2h) while maintaining >90% purity .
Advanced: What reaction mechanisms govern its participation in nucleophilic substitution or oxidation?
Methodological Answer:
- Nucleophilic substitution : The 4-chlorophenyl group undergoes SNAr with amines (e.g., morpholine) under basic conditions (K2CO3/DMF, 100°C) .
- Oxidation : The imine bond is susceptible to oxidation by KMnO4/H2O2, forming nitro or carbonyl derivatives. Control pH (<5) to avoid over-oxidation .
Advanced: How can researchers resolve contradictions in biological activity data across studies?
Methodological Answer:
- Purity analysis : Use HPLC-UV/ELSD to verify >95% purity; impurities like unreacted aldehydes may skew bioassay results .
- Isomer differentiation : E-isomers often show higher antimicrobial activity than Z-forms; separate via chiral chromatography .
- Solubility controls : DMSO concentration in assays must be <1% to avoid cytotoxicity artifacts .
Advanced: What is the impact of E/Z isomerism on its pharmacological profile?
Methodological Answer:
- E-isomer : Planar structure enhances π-π stacking with target enzymes (e.g., topoisomerase II), improving IC50 values .
- Z-isomer : Steric hindrance reduces binding affinity; quantify via NOESY NMR (cross-peaks between imine and aromatic protons) .
Advanced: How does salt formation influence solubility and bioavailability?
Methodological Answer:
- Hydrochloride salts : Increase aqueous solubility (e.g., from 0.1 mg/mL to 5 mg/mL) for in vivo studies. Characterize via DSC (melting point shift >50°C) .
- Bioavailability testing : Compare logP values (calculated vs. experimental) to assess membrane permeability .
Advanced: What computational methods predict its interaction with biological targets?
Methodological Answer:
- Molecular docking (AutoDock Vina) : Simulate binding to CYP450 or EGFR kinases; validate with MD simulations (RMSD <2Å over 100ns) .
- QSAR models : Correlate substituent electronegativity (e.g., Cl vs. OCH3) with antibacterial potency (R<sup>2</sup> >0.85) .
Advanced: What strategies mitigate degradation during long-term storage?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
